molecular formula C15H26Cl2 B579111 2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene CAS No. 18067-37-3

2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene

Cat. No.: B579111
CAS No.: 18067-37-3
M. Wt: 277.273
InChI Key: KYJCQMVMSSVVRZ-UHFFFAOYSA-N
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Description

2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene is a chemical compound derived from the essential oils of cedar trees, particularly from species such as Cedrus atlantica It belongs to the class of sesquiterpenes, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene can be synthesized from a mixture of α-, β-, and γ-himachalenes, which are obtained through the fractional distillation of cedar essential oils. The synthesis involves the hydrochlorination of the himachalenes mixture using gaseous hydrogen chloride in acetic acid . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of himachalene dihydrochloride follows similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. The process involves continuous distillation and purification steps to isolate the desired compound from the essential oil mixture.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene undergoes various chemical reactions, including:

    Oxidation: Conversion to himachalene oxide using oxidizing agents.

    Reduction: Reduction to corresponding alcohols under specific conditions.

    Substitution: Halogenation and amination reactions to form derivatives.

Common Reagents and Conditions:

    Oxidation: Utilizes reagents like potassium permanganate or chromium trioxide.

    Reduction: Employs reducing agents such as lithium aluminum hydride.

    Substitution: Involves halogenating agents like bromine or chlorine and amination reagents like ammonia.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of himachalene dihydrochloride involves its interaction with specific molecular targets and pathways. It exhibits high affinity towards certain proteins, influencing their activity. For instance, it has been shown to interact with neurotransmitter receptors, leading to its antispasmodic effects. Additionally, it modulates inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene can be compared with other sesquiterpenes derived from cedar essential oils, such as:

  • Trans-himachalol
  • Himachalone
  • Himachalone monohydrochloride

Uniqueness: this compound stands out due to its specific chemical structure and the unique biological activities it exhibits. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its versatility in scientific research and industrial applications .

Properties

CAS No.

18067-37-3

Molecular Formula

C15H26Cl2

Molecular Weight

277.273

IUPAC Name

2,5-dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene

InChI

InChI=1S/C15H26Cl2/c1-13(2)7-5-8-15(4,17)11-6-9-14(3,16)10-12(11)13/h11-12H,5-10H2,1-4H3

InChI Key

KYJCQMVMSSVVRZ-UHFFFAOYSA-N

SMILES

CC1(CCCC(C2C1CC(CC2)(C)Cl)(C)Cl)C

Origin of Product

United States

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